5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE
Overview
Description
The compound 5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multiple steps, including the formation of the furan ring and subsequent functionalization. One common method involves the Suzuki–Miyaura cross-coupling reaction, starting from 2-bromo-5-nitro furan with phenyl boronic acids under microwave irradiation in the presence of a palladium catalyst .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The furan ring can undergo electrophilic substitution reactions due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include:
Palladium catalysts: for cross-coupling reactions.
Sodium borohydride: for reduction reactions.
Halogenating agents: for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can yield various substituted derivatives.
Scientific Research Applications
The compound has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal activities.
Biological Research: It is used as a probe to study various biological pathways and interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with bacterial enzymes, leading to antibacterial activity. The furan ring can also interact with various biological targets, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-nitrofuran: A precursor in the synthesis of the compound.
Furan derivatives: Other furan derivatives with similar biological activities.
Uniqueness
The uniqueness of 5-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its complex structure, which allows for multiple functionalizations and interactions with various biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
5-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O5S/c1-19-15(22)12(16(23)20(2)17(19)27)8-10-4-6-14(26-10)11-5-3-9(21(24)25)7-13(11)18/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSZSLPCRCUJGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C(=O)N(C1=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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